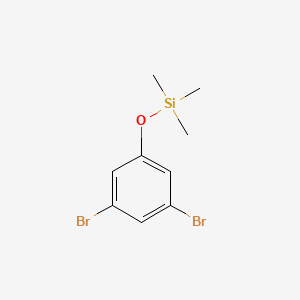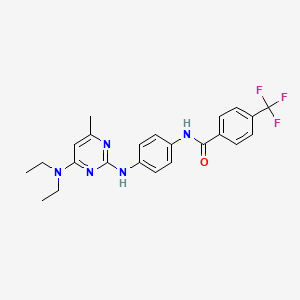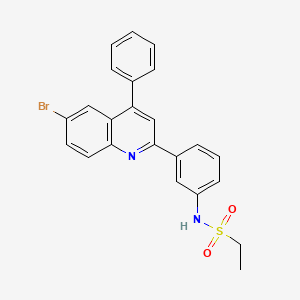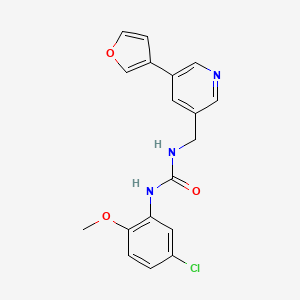![molecular formula C22H20N4O B2765845 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide CAS No. 862810-21-7](/img/structure/B2765845.png)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been found to possess a wide range of biological activities . They have been used as the core backbone for the development of covalent inhibitors , and some have shown excellent anticancer activity against various human cancer cell lines .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been used to develop covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyrimidines has been achieved under various conditions , which could potentially influence their pharmacokinetic properties.
Result of Action
Some imidazo[1,2-a]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines .
Action Environment
The synthesis of imidazo[1,2-a]pyrimidines has been achieved under various conditions , suggesting that the compound’s action could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
These interactions often involve carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation
Cellular Effects
Compounds with similar structures have shown significant effects on various types of cells and cellular processes . For instance, some imidazo[1,2-a]pyrimidines have been found to inhibit the growth of certain cancer cells
Molecular Mechanism
Imidazo[1,2-a]pyrimidines are known to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies
Dosage Effects in Animal Models
Imidazo[1,2-a]pyrimidines have been evaluated for their therapeutic potential in various biological activities
Metabolic Pathways
Imidazo[1,2-a]pyrimidines are known to interact with various enzymes and cofactors
Transport and Distribution
Imidazo[1,2-a]pyrimidines are known to interact with various biomolecules
Subcellular Localization
Imidazo[1,2-a]pyrimidines are known to interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide. This reaction is often carried out in a green solvent like PEG-400. The resulting imidazolyl chalcones are then reacted with 1H-benzimidazol-2-amine to afford the desired pyrimido[1,2-a]benzimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Oxone in a solvent mixture of THF and water.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Oxone in THF/water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, showing promising anti-inflammatory and analgesic properties.
Antimicrobial Agents: Some derivatives have been evaluated for their antimicrobial and antitubercular activities.
Cancer Research: The compound has shown cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Another COX-2 inhibitor with similar biological activities.
4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: Known for their antimicrobial properties.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide stands out due to its specific structural features that confer high selectivity and potency as a COX-2 inhibitor. Its unique combination of imidazo[1,2-a]pyrimidine and benzamide moieties contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-5-8-18(11-16(14)3)21(27)24-19-12-17(7-6-15(19)2)20-13-26-10-4-9-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAWUBQNOLUTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine](/img/structure/B2765763.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2765764.png)


![(3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2765767.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)
![4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2765770.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765771.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2765775.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2765778.png)
![4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2765780.png)

